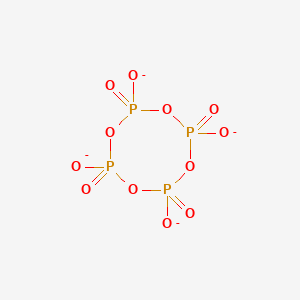
Tetrametaphosphate ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrametaphosphate ion is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a cyclic anion consisting of four phosphate groups, making it a highly charged molecule with unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Tetrametaphosphate ion has several potential applications in scientific research. It has been shown to have a significant inhibitory effect on the activity of enzymes that are involved in the breakdown of DNA. This makes it a potential candidate for use in cancer treatment, as cancer cells rely heavily on the activity of these enzymes to proliferate. Additionally, tetrametaphosphate ion has been shown to have a significant inhibitory effect on the growth of bacteria and viruses. This makes it a potential candidate for use in the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of tetrametaphosphate ion is not well understood. However, it is thought to work by binding to the active site of enzymes and inhibiting their activity. It is also thought to disrupt the structure of bacterial and viral membranes, leading to their destruction.
Biochemische Und Physiologische Effekte
Tetrametaphosphate ion has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the breakdown of DNA, leading to the destruction of cancer cells. It has also been shown to have a significant inhibitory effect on the growth of bacteria and viruses, making it a potential candidate for use in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tetrametaphosphate ion in lab experiments is its relatively simple synthesis method. Additionally, its unique chemical properties make it a potential candidate for use in a wide range of applications. However, one of the main limitations of using tetrametaphosphate ion in lab experiments is its high reactivity. This makes it difficult to handle and requires the use of specialized equipment.
Zukünftige Richtungen
There are several future directions for research on tetrametaphosphate ion. One potential direction is the development of new cancer treatments based on its inhibitory effect on the activity of enzymes involved in the breakdown of DNA. Additionally, research could be focused on the development of new antimicrobial agents based on its inhibitory effect on the growth of bacteria and viruses. Finally, research could be focused on the development of new methods for synthesizing tetrametaphosphate ion, with the aim of improving its stability and reactivity.
Synthesemethoden
Tetrametaphosphate ion can be synthesized through the condensation of orthophosphate ions in the presence of a strong acid. This process involves the removal of water molecules from the phosphate groups, resulting in the formation of cyclic tetrametaphosphate ion. The synthesis method of tetrametaphosphate ion is relatively simple and can be achieved through the use of standard laboratory techniques.
Eigenschaften
CAS-Nummer |
17121-12-9 |
|---|---|
Produktname |
Tetrametaphosphate ion |
Molekularformel |
O12P4-4 |
Molekulargewicht |
315.89 g/mol |
IUPAC-Name |
2,4,6,8-tetraoxido-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)/p-4 |
InChI-Schlüssel |
GIXFALHDORQSOQ-UHFFFAOYSA-J |
SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-] |
Kanonische SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-] |
Synonyme |
cyclophos cyclotetraphosphate sodium tetrametaphosphate sodium tetrametaphosphate, monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




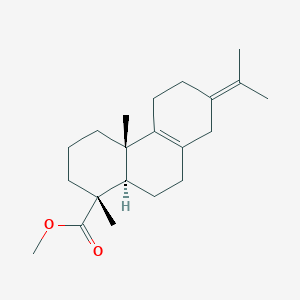
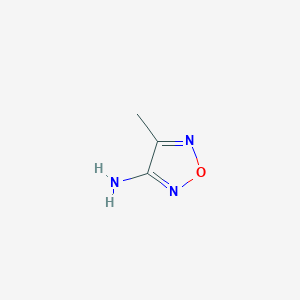
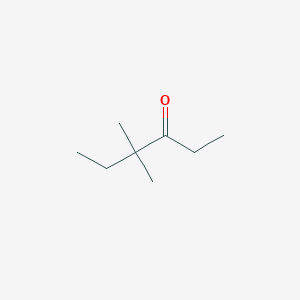
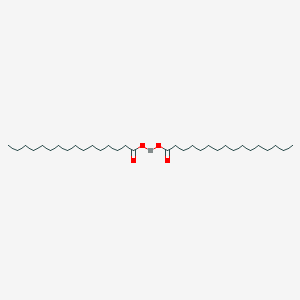
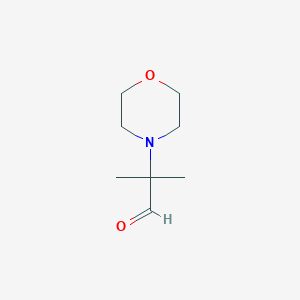
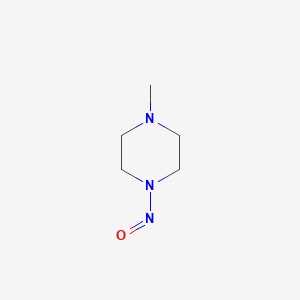

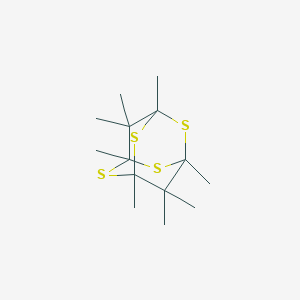
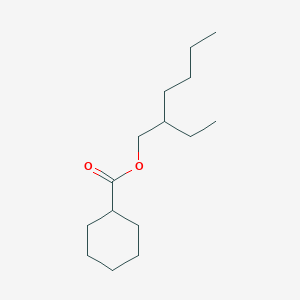
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
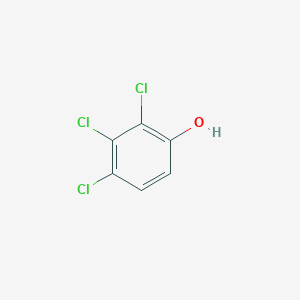
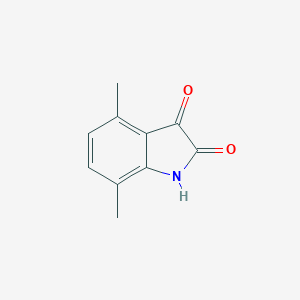
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)